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Compound of Interest

(2-Amino-5-lodopyridin-3-
Yl)Methanol

Cat. No.: B1285548

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-lodopyridin-3-Yl)Methanol is a highly functionalized pyridine building block with
significant potential in medicinal chemistry. Its unique trifunctional nature—possessing an
amino group, an iodo substituent, and a hydroxymethyl group—renders it a versatile scaffold
for the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors
and other targeted therapeutics. The strategic positioning of these functional groups allows for
a variety of chemical modifications, making it an invaluable tool for structure-activity
relationship (SAR) studies and lead optimization.

The 2-amino group is a common pharmacophoric element in many kinase inhibitors, often
forming crucial hydrogen bond interactions with the hinge region of the kinase enzyme. The
iodo group at the 5-position serves as a versatile handle for introducing a wide range of
substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura,
Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of the chemical
space around the pyridine core to enhance potency and selectivity. The 3-hydroxymethyl group
can be further functionalized or can itself contribute to the molecule's pharmacokinetic and
pharmacodynamic properties by participating in hydrogen bonding or improving solubility.

Key Applications:

o Synthesis of Kinase Inhibitors: This compound is an ideal starting material for the synthesis
of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The
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2-aminopyridine moiety can anchor the molecule in the ATP-binding site, while the 5-position
can be elaborated to target specific sub-pockets of the kinase.

o Fragment-Based Drug Discovery: (2-Amino-5-lodopyridin-3-YI)Methanol can be used as a
starting point in fragment-based screening and subsequent fragment-to-lead campaigns.

o Elaboration of Privileged Scaffolds: The aminopyridine core is a well-established privileged
scaffold in medicinal chemistry. This building block provides a pre-functionalized starting
material for the rapid generation of diverse compound libraries.

Data Presentation

Table 1: Representative Yields for Cross-Coupling
Reactions of (2-Amino-5-lodopyridin-3-Yl)Methanol
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Note: The yields presented are representative and may vary depending on the specific reaction
conditions and the nature of the coupling partners.

Table 2: Representative Biological Activity of Kinase
Inhibitors Containing the 2-Aminopyridine Scaffold

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Compound Class Target Kinase Representative ICso (nM)
Pyrido[2,3-d]pyrimidines EGFR 10 - 100
Aminopyridine-based inhibitors  p38 MAPK 5-50
Imidazo[1,2-a]pyridines ALK 1-20

Pyrazolopyridines JAK2 20 - 150

Note: This table provides a general range of potencies for kinase inhibitors containing the 2-

aminopyridine scaffold to illustrate the potential of derivatives of (2-Amino-5-lodopyridin-3-

Yl)Methanol.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura

Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of (2-Amino-5-lodopyridin-3-YI)Methanol with an arylboronic acid.

Materials:

¢ (2-Amino-5-lodopyridin-3-Yl)Methanol
 Arylboronic acid (1.2 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)
e Base (e.g., K2COs or Cs2COs3, 2 equivalents)
e Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
e Round-bottom flask

o Magnetic stirrer and stir bar

o Reflux condenser
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Inert gas (Nitrogen or Argon)

Procedure:

To a round-bottom flask, add (2-Amino-5-lodopyridin-3-Yl)Methanol (1.0 eq), the
arylboronic acid (1.2 eq), and the base (2.0 eq).

Add the palladium catalyst (0.05 eq).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the starting material).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig
Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of

(2-Amino-5-lodopyridin-3-Yl)Methanol with an amine.

Materials:

(2-Amino-5-lodopyridin-3-YI)Methanol
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e Amine (1.2 equivalents)

o Palladium pre-catalyst (e.g., Pdz(dba)s, 2 mol%)

e Ligand (e.g., Xantphos, 4 mol%)

o Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

e Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
e Schlenk tube or microwave vial

o Magnetic stirrer and stir bar

 Inert gas (Nitrogen or Argon)

Procedure:

e In a Schlenk tube or microwave vial, combine (2-Amino-5-lodopyridin-3-YIl)Methanol (1.0
eq), the palladium pre-catalyst, the ligand, and the base.

o Evacuate and backfill the vessel with an inert gas three times.

o Add the anhydrous, degassed solvent.

e Add the amine (1.2 eq).

» Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
e Monitor the reaction progress by TLC or LC-MS.

 After cooling to room temperature, quench the reaction with saturated aqueous ammonium
chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.
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 Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira
Coupling

This protocol provides a general method for the palladium/copper-catalyzed coupling of (2-
Amino-5-lodopyridin-3-YI)Methanol with a terminal alkyne.

Materials:

e (2-Amino-5-lodopyridin-3-Yl)Methanol

o Terminal alkyne (1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)2Clz, 2 mol%)

o Copper(l) iodide (Cul, 4 mol%)

» Base (e.g., Triethylamine or Diisopropylethylamine, 3 equivalents)

e Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide)
» Reaction vessel

o Magnetic stirrer and stir bar

 Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add (2-Amino-5-lodopyridin-3-Yl)Methanol (1.0 eq), the palladium
catalyst, and copper(l) iodide.

Evacuate and backfill the vessel with an inert gas.

Add the anhydrous, degassed solvent and the base.

Add the terminal alkyne (1.5 eq) dropwise at room temperature.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1285548?utm_src=pdf-body
https://www.benchchem.com/product/b1285548?utm_src=pdf-body
https://www.benchchem.com/product/b1285548?utm_src=pdf-body
https://www.benchchem.com/product/b1285548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
e Monitor the reaction by TLC or LC-MS.

» Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated
agueous ammonium chloride and brine.

e Dry the organic layer, filter, and concentrate.

 Purify the crude product by column chromatography.
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Caption: Synthetic workflow for kinase inhibitors.
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Caption: Inhibition of the MAPK/ERK signaling pathway.
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 To cite this document: BenchChem. [Application Notes: (2-Amino-5-lodopyridin-3-
Yl)Methanol in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285548#application-of-2-amino-5-iodopyridin-3-yl-
methanol-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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